2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride

Description

Chemical Name: 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride

CAS Number: 1707361-68-9

Molecular Formula: C₆H₆ClF₃N₂O (as dihydrochloride salt)

Molecular Weight: 214.57 g/mol

Structural Features:

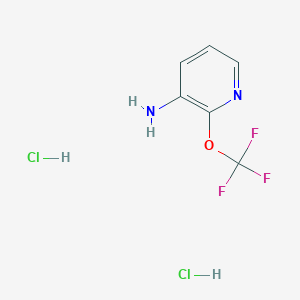

- A pyridine ring substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and an amino (-NH₂) group at the 3-position.

- Dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Applications: Primarily used as a pharmaceutical intermediate, leveraging the trifluoromethoxy group’s metabolic stability and electron-withdrawing properties .

Properties

IUPAC Name |

2-(trifluoromethoxy)pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-4(10)2-1-3-11-5;;/h1-3H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIVZDPLTTXUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride typically involves the introduction of the trifluoromethoxy group to the pyridine ring followed by the amination at the third position. One common method involves the reaction of 2-chloro-3-nitropyridine with trifluoromethanol in the presence of a base to form 2-(trifluoromethoxy)-3-nitropyridine. This intermediate is then reduced to 2-(trifluoromethoxy)pyridin-3-amine, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride is primarily used as an intermediate in the synthesis of more complex organic molecules. The trifluoromethoxy group imparts distinct physical and chemical properties that are beneficial in the development of new compounds .

Reactions Involving the Compound

The compound can participate in various chemical reactions:

- Nucleophilic Substitution : The amine group can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Oxidation and Reduction : It can undergo oxidation and reduction processes to yield various derivatives.

- Coupling Reactions : The compound is also capable of coupling with other aromatic systems, facilitating the formation of more complex structures.

Biological Applications

Biochemical Probes and Enzyme Inhibitors

Research has indicated that this compound can serve as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets enhances its utility in understanding biochemical pathways.

Therapeutic Potential

The compound's unique structure has led to investigations into its potential therapeutic properties. It is being explored as a precursor for drug development, particularly in the context of creating novel pharmaceuticals with improved efficacy and specificity .

Pharmaceutical Research

Drug Development

In pharmaceutical research, compounds containing trifluoromethyl groups have been shown to exhibit significant biological activity. This compound is part of this trend, contributing to the development of drugs targeting various diseases. The presence of fluorine atoms often correlates with enhanced pharmacological profiles, making these compounds attractive candidates for further study .

Industrial Applications

Agrochemicals

The compound is also utilized in the formulation of agrochemicals. Its structural characteristics make it suitable for developing pesticides and herbicides that are more effective than traditional compounds. For instance, derivatives of trifluoromethylpyridine have been linked to improved pest control properties compared to conventional phenyl-containing insecticides .

Summary Table of Applications

| Field | Application |

|---|---|

| Chemistry | Building block for complex organic molecules |

| Biology | Biochemical probes and enzyme inhibitors |

| Medicine | Precursor for drug development |

| Industry | Development of agrochemicals |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The trifluoromethoxy and amino substituents on the pyridine ring significantly influence reactivity, solubility, and biological activity. Below is a comparison with key analogs:

Key Observations:

- Substituent Position : The 2-position trifluoromethoxy group in the target compound contrasts with analogs like 6-(trifluoromethoxy)pyridin-3-amine, where the substituent is at the 6-position. Positional isomers exhibit distinct electronic and steric profiles, affecting drug-receptor interactions .

- Salt Forms : Dihydrochloride salts (target compound, [(2-ethoxy-3-pyridinyl)methyl]amine) improve aqueous solubility compared to hydrochloride salts (e.g., 6-(trifluoromethoxy)pyridin-3-amine hydrochloride) .

Physical and Chemical Properties

| Property | This compound | 6-(Trifluoromethoxy)pyridin-3-amine hydrochloride | 2-Chloro-6-(trifluoromethoxy)pyridin-3-amine |

|---|---|---|---|

| Solubility | High (dihydrochloride salt) | Moderate (hydrochloride salt) | Low (neutral form) |

| LogP (Predicted) | ~1.5 (enhanced by -OCF₃) | ~1.8 | ~2.8 (increased lipophilicity due to -Cl) |

| Metabolic Stability | High (trifluoromethoxy resists oxidation) | Moderate | Moderate (chlorine may undergo dehalogenation) |

| Electron Effects | Strong electron-withdrawing (-OCF₃) | Moderate electron-withdrawing | Mixed (-Cl electron-withdrawing, -OCF₃) |

Biological Activity

Overview

2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride, with the molecular formula C₆H₇Cl₂F₃N₂O, is a pyridine derivative characterized by a trifluoromethoxy group at the second position and an amine group at the third position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug discovery.

The unique structure of this compound enhances its lipophilicity, facilitating cellular penetration. The trifluoromethoxy group contributes to its hydrophobic characteristics, while the amine group enables the formation of hydrogen bonds with target proteins. This interaction stabilizes the compound-protein complex, potentially modulating enzyme activity or receptor interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇Cl₂F₃N₂O |

| Molecular Weight | 227.03 g/mol |

| CAS Number | 1707361-68-9 |

| Functional Groups | Trifluoromethoxy, Amine |

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to interact with various enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds with trifluoromethyl groups exhibit enhanced potency against specific targets such as CYP51, an enzyme involved in sterol biosynthesis in Trypanosoma cruzi .

Case Studies

- Inhibition of CYP51 : A study highlighted the efficacy of pyridine derivatives in inhibiting CYP51, which is crucial for the survival of T. cruzi. The compound demonstrated significant activity with an EC₅₀ value indicating effective inhibition at low concentrations .

- Anti-Tubercular Activity : Another investigation focused on trifluoromethyl-containing compounds for their anti-tubercular properties. The compound's structural modifications were analyzed for their impact on biological activity against Mycobacterium tuberculosis. Results showed promising activity with minimum inhibitory concentrations (MICs) lower than 5 µM for certain analogs .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group significantly influences the biological activity of pyridine derivatives. SAR studies suggest that modifications at specific positions on the pyridine ring can enhance or diminish biological effects. For example, substituents at the 5-position have been shown to affect potency against various targets while maintaining low cytotoxicity against eukaryotic cells .

Table 2: SAR Findings for Pyridine Derivatives

| Substituent Position | Effect on Activity | Observations |

|---|---|---|

| 2 (trifluoromethoxy) | Increased lipophilicity | Enhanced cell membrane penetration |

| 3 (amine) | Stabilizes protein interactions | Improves binding affinity |

| 5 | Varies with substituent type | Critical for anti-tubercular activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride?

- Methodology : The synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor with trifluoromethoxy groups. For example, reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base can facilitate deprotonation and intermediate stabilization . Post-reaction, purification via column chromatography or recrystallization is recommended to isolate the dihydrochloride salt. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹⁹F NMR to confirm the trifluoromethoxy group’s presence and pyridine ring substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal (see supplementary protocols in ) .

Q. What are the solubility and stability profiles of this compound?

- Methodology : The dihydrochloride form enhances aqueous solubility due to ionic interactions. Test solubility in polar solvents (e.g., water, methanol) via gravimetric analysis. Stability studies under varying pH (2–9) and temperatures (4°C, 25°C) should employ LC-MS to detect degradation products. Store lyophilized powder at -20°C in desiccated conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the introduction of the trifluoromethoxy group into the pyridine ring?

- Methodology : Use density-functional theory (DFT) calculations to model transition states and electron density distributions during substitution reactions. The Colle-Salvetti correlation-energy formula (adapted for kinetic-energy density) can predict reaction pathways and regioselectivity . Pair computational results with isotopic labeling (e.g., ¹⁸O in trifluoromethoxy) for experimental validation.

Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions?

- Methodology : Expose the compound to accelerated oxidative (H₂O₂) or hydrolytic (acid/base) conditions. Analyze degradation products via LC-MS/MS with electrospray ionization (ESI). Compare fragmentation patterns with reference standards to identify cleavage sites (e.g., C-O bond in trifluoromethoxy groups) .

Q. How can computational modeling predict the compound’s electronic properties for material science applications?

- Methodology : Apply DFT with gradient-corrected functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments. Validate predictions with UV-Vis spectroscopy and cyclic voltammetry .

Q. What analytical challenges arise in detecting low-abundance byproducts during synthesis?

- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with ion mobility separation to resolve structurally similar impurities. Optimize chromatographic conditions (e.g., UPLC with HILIC columns) for polar byproducts. Quantify trace contaminants via standard addition methods .

Q. How does the compound interact with biological targets in enzymatic or receptor-binding assays?

- Methodology : Perform in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) to measure binding affinity (Kd) to target proteins. For enzyme inhibition studies, use kinetic assays (e.g., NADH depletion for oxidoreductases). Molecular docking simulations (AutoDock Vina) can rationalize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.